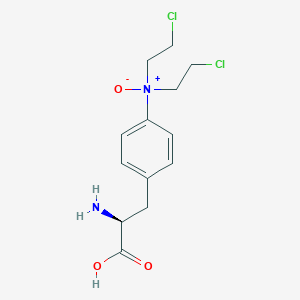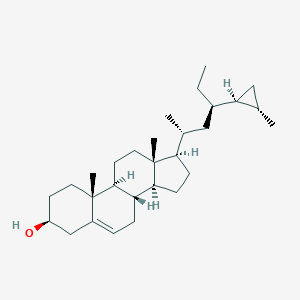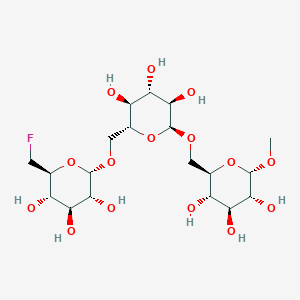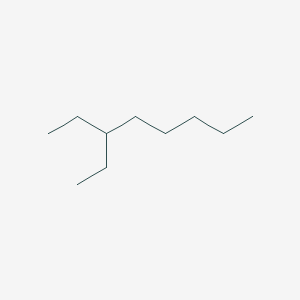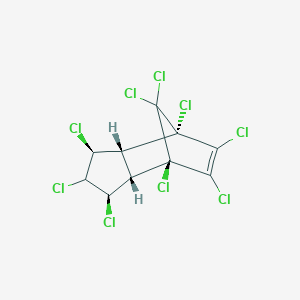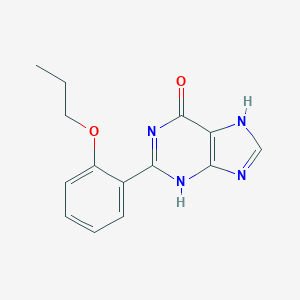
2-(2-Propoxyphenyl)-6-purinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propoxyphenyl)-6-purinone, also known as propoxur, is a carbamate insecticide that has been widely used in the agricultural industry for pest control. It was first introduced in the 1950s and has been used to control a variety of insects, including mosquitoes, cockroaches, and flies. Despite its effectiveness, there are concerns about the potential health risks associated with its use, both for humans and the environment. In
作用機序
Propoxur works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting the activity of this enzyme, 2-(2-Propoxyphenyl)-6-purinone causes a buildup of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This buildup of acetylcholine can lead to overstimulation of the nervous system, resulting in paralysis and death of the insect.
生化学的および生理学的効果
In addition to its effects on insects, 2-(2-Propoxyphenyl)-6-purinone has also been shown to have effects on humans and other animals. Exposure to 2-(2-Propoxyphenyl)-6-purinone can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, and dizziness. Long-term exposure to 2-(2-Propoxyphenyl)-6-purinone has been associated with developmental and reproductive effects, as well as an increased risk of certain types of cancer.
実験室実験の利点と制限
Propoxur has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it a convenient choice for researchers. However, there are also limitations to its use. Propoxur is highly toxic and can pose a risk to researchers who handle it. In addition, its effects on insects may not be representative of its effects on other organisms, making it necessary to use caution when extrapolating results from insect studies to other species.
将来の方向性
There are several areas of future research that could help to further our understanding of 2-(2-Propoxyphenyl)-6-purinone. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly than 2-(2-Propoxyphenyl)-6-purinone. Another area of research is the development of new treatments for diseases such as Alzheimer's and Parkinson's that target the same mechanism of action as 2-(2-Propoxyphenyl)-6-purinone. Additionally, more research is needed to understand the long-term effects of 2-(2-Propoxyphenyl)-6-purinone exposure on human health and the environment.
合成法
Propoxur can be synthesized through the reaction of 2-isocyanatoethyl benzoate with 6-hydroxypurine. This reaction results in the formation of 2-(2-Propoxyphenyl)-6-purinone, which can then be purified through recrystallization. The synthesis of 2-(2-Propoxyphenyl)-6-purinone is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Propoxur has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including those that are resistant to other types of insecticides. In addition to its insecticidal properties, 2-(2-Propoxyphenyl)-6-purinone has also been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
119409-07-3 |
|---|---|
製品名 |
2-(2-Propoxyphenyl)-6-purinone |
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
2-(2-propoxyphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19) |
InChIキー |
PQTJTRTXCNZDFT-UHFFFAOYSA-N |
異性体SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |
SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |
正規SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |
同義語 |
2-(2-propoxyphenyl)-6-purinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



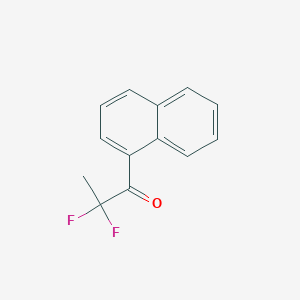
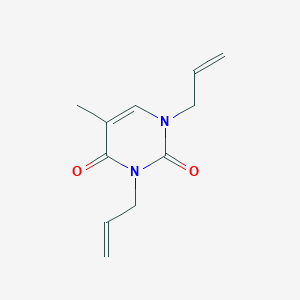
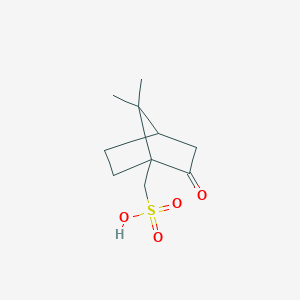
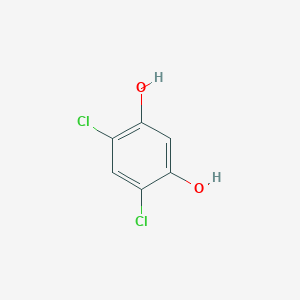
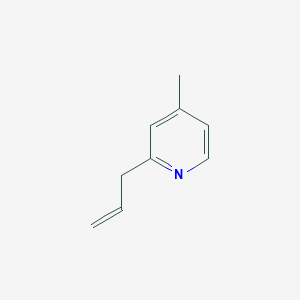
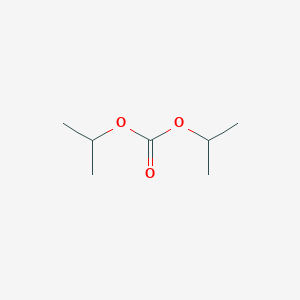
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
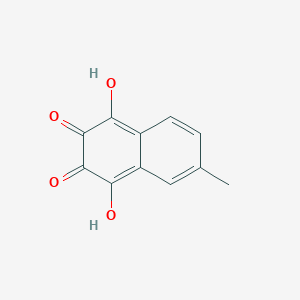
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
